molecular formula C4H7ClF3N B580586 3-(Trifluoromethyl)Azetidine hydrochloride CAS No. 1221272-90-7

3-(Trifluoromethyl)Azetidine hydrochloride

Cat. No. B580586
M. Wt: 161.552
InChI Key: BKIWJBSPWANURM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)Azetidine hydrochloride is a chemical compound with the CAS Number: 1221272-90-7 and a molecular weight of 161.55 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-(Trifluoromethyl)Azetidine hydrochloride is 1S/C4H6F3N.ClH/c5-4(6,7)3-1-8-2-3;/h3,8H,1-2H2;1H . This indicates the presence of a trifluoromethyl group (-CF3) and an azetidine ring in the structure.


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)Azetidine hydrochloride is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 161.55 .

Scientific Research Applications

Azetidines, the class of compounds to which 3-(Trifluoromethyl)Azetidine hydrochloride belongs, are of significant interest in scientific research . Here are some areas where they are commonly used:

  • Medicinal Chemistry : Azetidines are often used in medicinal chemistry due to their ubiquity in natural products . They can act as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

  • Organic Synthesis : Azetidines are used in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

  • Material Science : Azetidines can be used in the synthesis of new materials . Their reactivity and ability to form complex structures make them useful in this field .

  • Chemical Synthesis : Azetidines are used in the synthesis of a wide range of chemical compounds . They can be used to create complex molecules with a variety of functional groups .

Safety And Hazards

The safety information available indicates that 3-(Trifluoromethyl)Azetidine hydrochloride may cause skin and eye irritation, and may also cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

3-(trifluoromethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)3-1-8-2-3;/h3,8H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIWJBSPWANURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712438
Record name 3-(Trifluoromethyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)Azetidine hydrochloride

CAS RN

1221272-90-7
Record name Azetidine, 3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221272-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Bugera, S Trofymchuk, K Tarasenko… - The Journal of …, 2019 - ACS Publications
A practical method for the synthesis of functionalized aliphatic trifluoromethyl-substituted derivatives from aliphatic acids is developed. The transformation proceeds with sulfur …
Number of citations: 17 pubs.acs.org

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